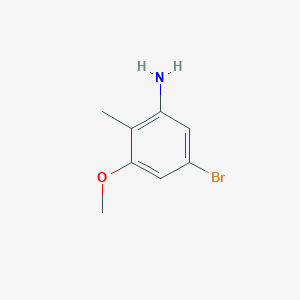

5-Bromo-3-methoxy-2-methylaniline

Vue d'ensemble

Description

5-Bromo-3-methoxy-2-methylaniline: is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position, a methoxy group at the 3-position, and a methyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxy-2-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxy-2-methylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-3-methoxy-2-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.

Major Products:

Substitution Products: Various substituted anilines depending on the nucleophile used.

Oxidation Products: Quinones or other oxidized aromatic compounds.

Reduction Products: Amines or other reduced derivatives.

Applications De Recherche Scientifique

Chemistry: 5-Bromo-3-methoxy-2-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of brominated anilines on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mécanisme D'action

The mechanism of action of 5-Bromo-3-methoxy-2-methylaniline depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparaison Avec Des Composés Similaires

5-Bromo-2-methoxyaniline: Similar structure but lacks the methyl group at the 2-position.

3-Bromo-2-methylaniline: Similar structure but lacks the methoxy group at the 3-position.

5-Bromo-2-methylaniline: Similar structure but lacks the methoxy group at the 3-position.

Uniqueness: 5-Bromo-3-methoxy-2-methylaniline is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Activité Biologique

5-Bromo-3-methoxy-2-methylaniline is a compound of significant interest in medicinal and biochemical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C9H10BrN1O2 and features a bromine atom, a methoxy group, and a methyl group attached to an aniline structure. This unique arrangement influences its reactivity and biological interactions.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, a series of brominated anilines were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HeLa and MCF7. These compounds exhibited sub-micromolar cytotoxicity and were found to disrupt microtubule polymerization, indicating their potential as antitumor agents targeting tubulin .

Table 1: Cytotoxicity of Brominated Anilines Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | < 1 |

| N-(5-Methoxyphenyl)-4-methoxybenzenesulphonamide | HeLa | < 0.5 |

| 4-Brominated Compounds | HT-29 | < 0.8 |

The mechanism by which this compound exerts its biological effects involves interactions with cellular targets such as enzymes and receptors. The presence of bromine and methoxy groups can enhance binding affinity to these targets, influencing pathways related to cell proliferation and apoptosis. Specifically, studies indicate that derivatives of this compound may inhibit the phosphorylation of key signaling proteins like STAT3, leading to reduced cell viability in cancer models .

Study on Antitumor Agents

A study published in Nature Reviews demonstrated that compounds similar to this compound showed significant activity against various human tumor cell lines. These compounds were found to induce G2/M phase arrest in the cell cycle, leading to apoptosis through the activation of caspases .

In Vivo Studies

In animal models, the administration of this compound derivatives resulted in notable tumor growth suppression at higher doses. The pharmacokinetics of these compounds suggest that they are well-distributed in tissues, enhancing their therapeutic potential.

Pharmacological Potential

The pharmacological applications of this compound extend beyond oncology. Its derivatives have been explored for antimicrobial and anti-inflammatory properties, showcasing versatility in therapeutic development. The ability to modify the structure allows for optimization of efficacy and selectivity against various biological targets.

Propriétés

IUPAC Name |

5-bromo-3-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQIETQHZSHSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287029 | |

| Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-45-6 | |

| Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.